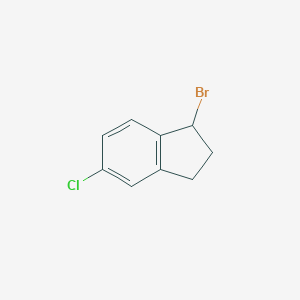

1-bromo-5-chloro-2,3-dihydro-1H-indene

Description

Properties

IUPAC Name |

1-bromo-5-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEIEMMSBLROPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Br)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470166 | |

| Record name | 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192702-71-9 | |

| Record name | 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of 2,3-dihydro-1H-indene. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the indene ring .

Industrial Production Methods: Industrial production of 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1H-Indene, 1-bromo-5-chloro-2,3-dihydro- has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research has explored its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Indene, 1-bromo-5-chloro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and hydroxy groups (electron-donating) enhance antiproliferative activity in dihydroindene derivatives, while electron-withdrawing groups (e.g., halogens) may reduce potency unless paired with complementary pharmacophores . For example, compound 12d (4-hydroxy-3-methoxyphenyl) showed 78.82% inhibition at 0.1 mM, whereas halogenated analogs were less studied in this context .

- In sulfonamide derivatives like LY186641, halogenation correlates with prolonged plasma half-life (31 ± 11 h) and dose-dependent toxicities (e.g., methemoglobinemia) .

Pharmacokinetic and Physicochemical Profiles

- Lipophilicity : Halogenated dihydroindenes (e.g., bedaquiline analogs) exhibit higher logP values than methoxy-substituted derivatives, influencing ADME properties .

- Metabolism : Hydroxy and keto metabolites of dihydroindene derivatives (e.g., LY186641) display prolonged plasma half-lives (>3 days), suggesting slow clearance pathways for halogenated analogs .

Biological Activity

1-Bromo-5-chloro-2,3-dihydro-1H-indene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C9H8BrCl

- Molecular Weight : 233.52 g/mol

- CAS Number : 192702-71-9

The biological activity of this compound is attributed to its interaction with various biological targets. The compound is known to exhibit:

- Antimicrobial Activity : It has been investigated for its ability to inhibit the growth of various microbial strains.

- Anticancer Properties : Preliminary studies suggest it may induce cytotoxic effects in cancer cell lines by triggering apoptotic pathways and interfering with cell cycle progression.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

Several studies have explored the biological effects of this compound:

-

Antimicrobial Study :

- A study assessed the compound's efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.

-

Cancer Research :

- In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. Mechanistic studies revealed that the compound activates apoptotic pathways via caspase activation and mitochondrial membrane depolarization.

-

Enzyme Inhibition :

- Research investigating its role as an enzyme inhibitor found that this compound effectively inhibited specific cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential implications for drug-drug interactions in therapeutic settings.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.

- Mechanistic Studies : To further elucidate the pathways involved in its anticancer effects.

- Structure-Activity Relationship (SAR) : Investigating modifications to improve potency and selectivity.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-bromo-5-chloro-2,3-dihydro-1H-indene, and how can purity be optimized?

- Methodology : The synthesis typically involves sequential halogenation steps. Starting with 2,3-dihydro-1H-indene, bromination at the 1-position can be achieved using N-bromosuccinimide (NBS) under radical initiation. Subsequent chlorination at the 5-position often employs chlorine gas with FeCl₃ as a catalyst to direct regioselectivity .

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with hexane/ethyl acetate) is recommended to isolate the pure compound. Purity (>95%) can be confirmed via HPLC or GC-MS .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and dihydroindene backbone protons (δ 2.5–3.5 ppm). Chlorine and bromine substituents induce distinct deshielding effects .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (m/z 230.92 for [M+H]+) confirms molecular formula C₉H₈BrCl .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves halogen positioning and dihedral angles.

Advanced Research Questions

Q. How do the electronic and steric effects of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Reactivity Profile : The bromine atom at the 1-position is more electrophilic than chlorine, making it preferential for Suzuki-Miyaura couplings. Chlorine at the 5-position stabilizes the aromatic system via inductive effects, reducing undesired side reactions .

- Comparative Data : In Pd-catalyzed couplings, mono-halogenated analogs (e.g., 5-bromo-2,3-dihydro-1H-indene) show 20% lower yields than the dihalogenated compound due to reduced electronic activation .

Q. What strategies minimize isomer formation during halogenation of the dihydroindene backbone?

- Regioselective Control : Use directing groups (e.g., methyl or amine) to block undesired positions. For example, FeCl₃ directs chlorination to the 5-position in the absence of steric hindrance .

- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks halogenation progress, enabling rapid optimization of temperature and catalyst loading .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Molecular Docking : Simulations with kinase targets (e.g., EGFR) reveal halogen bonding interactions between bromine/chlorine and active-site residues (e.g., Lys745), correlating with in vitro IC₅₀ values .

- QSAR Studies : Electron-withdrawing halogens enhance logP values (2.1–2.5), improving membrane permeability in cancer cell line assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of halogenated indene derivatives?

- Case Study : While reports antimicrobial activity (MIC = 8 µg/mL against S. aureus), other studies note limited efficacy due to metabolic instability.

- Resolution : Use stable isotope labeling (e.g., ¹³C-Cl) to track metabolite formation in bacterial cultures. Adjust substituent positions (e.g., 4-fluoro substitution ) to enhance stability .

Comparative Reactivity Table

| Compound | Halogen Positions | Reactivity in Suzuki Coupling (Yield%) | LogP |

|---|---|---|---|

| This compound | 1-Br, 5-Cl | 85% | 2.3 |

| 5-Bromo-2,3-dihydro-1H-indene | 5-Br | 65% | 1.9 |

| 5-Chloro-2,3-dihydro-1H-indene | 5-Cl | 50% | 1.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.